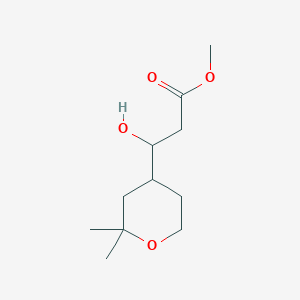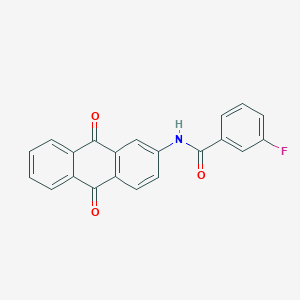
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-22 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. In
Mécanisme D'action
HPP-22 is a selective antagonist of the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. The this compound receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and is involved in various physiological and pathological processes in the brain. By selectively blocking the GluN2B subunit, HPP-22 can modulate this compound receptor function and reduce excitotoxicity, which is believed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HPP-22 has been shown to have several biochemical and physiological effects. In animal models, HPP-22 has been found to reduce pain sensitivity, improve cognitive function, and reduce anxiety-like behavior. HPP-22 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of HPP-22 is its selectivity for the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. This selectivity allows for more precise modulation of this compound receptor function, which may reduce the risk of side effects associated with non-selective this compound receptor antagonists. However, one of the limitations of HPP-22 is its relatively low potency compared to other this compound receptor antagonists. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on HPP-22. One area of interest is in the development of more potent and selective GluN2B antagonists. Another area of research is in the investigation of HPP-22's potential use in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action and biochemical and physiological effects of HPP-22, which may provide insight into its therapeutic potential.
Méthodes De Synthèse
The synthesis of HPP-22 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine to form N-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride to yield N-(3-hydroxyphenyl)-1-(phenylsulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to form the desired product, N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
HPP-22 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the key areas of research has been in the treatment of chronic pain. Studies have shown that HPP-22 can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. HPP-22 has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-6-4-5-15(13-16)19-18(22)14-9-11-20(12-10-14)25(23,24)17-7-2-1-3-8-17/h1-8,13-14,21H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPKBFZGISKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
![1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B5056859.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)
![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)
